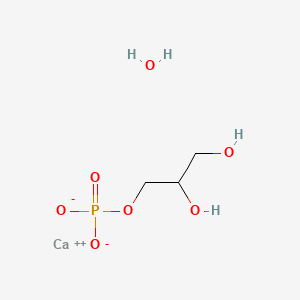

グリセロリン酸カルシウム水和物

説明

Calcium Glycerophosphate Hydrate, also known as Calcium glycerylphosphate, is a mineral supplement . It is primarily used for neutralizing acidic foods and protecting teeth . It is also used to treat low levels of phosphate or calcium . The product is a mixture of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated .

Molecular Structure Analysis

The molecular formula of Calcium Glycerophosphate Hydrate is HOCH2CH (OH)CH2OPO3Ca . Its molecular weight is 210.14 (anhydrous basis) . The crystal structure of Calcium Glycerophosphate was investigated by X-ray diffraction methods .

Physical and Chemical Properties Analysis

Calcium Glycerophosphate Hydrate is a solid . It is a mixture, in variable proportions, of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated . Calcium Glycerophosphate contains not less than 18.6% and not more than 19.4% of calcium (Ca), calculated on the dried basis .

科学的研究の応用

注射可能なキトサン足場

グリセロリン酸カルシウム水和物は、熱感応性キトサンヒドロゲルの調製に使用されます {svg_1}. 骨組織工学における足場の場合は、ナトリウムイオンではなくカルシウムイオンが存在することが特に重要です {svg_2}. 回転レオメトリー技術、ゼータ電位(電気泳動による)、XPS、SEM分析とEDS検出器を組み合わせて、β-グリセロリン酸カルシウムを添加した低濃度のキトサン溶液のレオロジー特性と物理化学的特性を調べました {svg_3}.

バイオプロセッシング

グリセロリン酸カルシウム水和物は、バイオプロセッシングの用途に使用されます {svg_4}. バイオプロセッシングは、遺伝子工学の現在のラボベースの科学を、バイオセラピューティック薬の実用的な生産に移行するために使用される技術です。

細胞培養とトランスフェクション

グリセロリン酸カルシウム水和物は、細胞培養とトランスフェクションに使用されます {svg_5}. トランスフェクションは、真核細胞に裸のまたは精製された核酸を意図的に導入するプロセスです。

食品・飲料業界

グリセロリン酸カルシウム水和物は、食品・飲料業界で使用されます {svg_6}. 栄養素、栄養補助食品、pH調整剤、緩衝剤としての特性から、食品添加物として使用できます。

ラボソリューション

グリセロリン酸カルシウム水和物は、ラボソリューションで使用されます {svg_7}. 滴定やpH調整などのさまざまなラボ手順で使用できます。

医薬品およびバイオ医薬品

グリセロリン酸カルシウム水和物は、製薬およびバイオ医薬品業界で使用されます {svg_8}. さまざまな医薬品製品の製剤に使用できます。

リアルタイムPCR

グリセロリン酸カルシウム水和物は、リアルタイムPCRに使用されます {svg_9}. リアルタイムPCRは、ポリメラーゼ連鎖反応(PCR)に基づく分子生物学のラボ技術です。

半導体分析

グリセロリン酸カルシウム水和物は、半導体分析に使用されます {svg_10}. 半導体の物理構造と化学的性質を分析するプロセスに使用できます。

作用機序

Target of Action

Calcium Glycerophosphate is primarily targeted at the teeth and bones in the body . It is used as a nutrient supplement, providing a source of calcium and phosphorus . In dental products, it is used to prevent dental caries by promoting plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral .

Mode of Action

Calcium Glycerophosphate acts through a variety of mechanisms to produce an anti-caries effect . These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating Calcium and phosphate levels .

Biochemical Pathways

It is suggested that it may be involved in the regulation of phosphate metabolism, which is crucial for many biochemical reactions and metabolic processes, including cell membrane synthesis, signal transduction, photosynthesis, nucleic acid metabolism, and energy metabolism .

Pharmacokinetics

It is known that the solubility of calcium salts, including calcium glycerophosphate, is ph-dependent . This suggests that the bioavailability of Calcium Glycerophosphate may be influenced by the pH of the gastrointestinal tract.

Result of Action

The primary result of Calcium Glycerophosphate action is the prevention of dental caries and the supplementation of calcium and phosphorus in the body . By increasing the resistance of enamel to acid, promoting enamel mineralization, and modifying plaque, it helps to maintain oral health .

Action Environment

The action of Calcium Glycerophosphate can be influenced by environmental factors such as pH and CO2 levels . For instance, the solubility of Calcium Glycerophosphate, and therefore its bioavailability and efficacy, can be affected by changes in gastrointestinal pH .

Safety and Hazards

生化学分析

Biochemical Properties

Calcium glycerophosphate hydrate interacts with various enzymes, proteins, and other biomolecules. It is suggested that calcium glycerophosphate promotes plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral

Cellular Effects

The effects of calcium glycerophosphate hydrate on cells are complex and multifaceted. In the Caco-2 cell model of transepithelial transport, calcium glycerophosphate has been shown to preserve transepithelial electrical resistance and attenuate increases in mannitol flux rates during hypoxia or cytokine stimulation .

Molecular Mechanism

The molecular mechanism of action of calcium glycerophosphate hydrate is not fully understood. It is thought that calcium glycerophosphate may act through a variety of mechanisms to produce an anti-caries effect. These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating calcium and phosphate levels .

Temporal Effects in Laboratory Settings

It is known that the solubility of calcium glycerophosphate and other calcium salts can be influenced by pH and CO2 levels . This could potentially affect the stability and degradation of the compound, as well as its long-term effects on cellular function.

Metabolic Pathways

Calcium glycerophosphate hydrate is involved in various metabolic pathways. Glycerophosphate, a component of calcium glycerophosphate, is oxidized to dihydroxyacetone phosphate by the mitochondrial glycerophosphate dehydrogenase complex . This process feeds electrons directly to ubiquinone .

Transport and Distribution

It is known that many calcium salts have pH-dependent solubility and may have limited availability in the small intestine, the major site of absorption .

特性

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca.H2O/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSFDSREGJGPRB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9CaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047151 | |

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398143-83-4, 28917-82-0 | |

| Record name | Calcium glycerophosphate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)